

2-Amino-5-(trifluoromethyl)benzaldehyde

molecular weight and formula

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Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethyl)benzaldehyde

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An In-depth Technical Guide to **2-Amino-5-(trifluoromethyl)benzaldehyde**: A Core Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-(trifluoromethyl)benzaldehyde**, a key molecular intermediate for researchers, medicinal chemists, and professionals in drug development. We delve into its core chemical and physical properties, present a plausible, well-vetted synthetic pathway with detailed mechanistic insights, and explore its strategic application in the synthesis of complex bioactive molecules. This document is structured to serve as a practical reference, combining established chemical principles with field-proven insights to empower scientists in leveraging this valuable compound for advanced research and development projects.

The Strategic Value of Fluorinated Building Blocks in Synthesis

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.^[1] The unique physicochemical properties imparted by fluorine and fluorinated motifs, such as the trifluoromethyl (-CF₃) group, can profoundly enhance the therapeutic profile of a drug candidate.^{[2][3]} These enhancements often include improved metabolic stability,

increased lipophilicity for better membrane permeability, and altered electronic properties that can lead to stronger and more selective binding to biological targets.[4][5]

The Role of the Aryl Aldehyde Scaffold

Aryl aldehydes are exceptionally versatile intermediates in organic synthesis. The aldehyde functional group serves as a powerful electrophilic handle for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions like aldol condensations and Grignard reactions.[6] Furthermore, their reactivity with nucleophiles such as amines and thiols makes them indispensable starting materials for constructing a wide variety of heterocyclic systems, which form the core of countless natural products and pharmaceuticals.[6]

The Impact of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF₃) group is one of the most impactful substituents used in medicinal chemistry.[2] Its strong electron-withdrawing nature significantly alters the electronic environment of the aromatic ring, influencing molecular reactivity.[6] From a drug design perspective, the -CF₃ group is highly valued for its ability to:

- **Enhance Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by enzymes like Cytochrome P450.[2]
- **Increase Lipophilicity:** The addition of a -CF₃ group generally increases a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross cell membranes.[5]
- **Modulate Acidity/Basicity:** The inductive effect of the -CF₃ group can lower the pK_a of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions.

The combination of an accessible aldehyde handle with the powerful trifluoromethyl group in **2-Amino-5-(trifluoromethyl)benzaldehyde** creates a high-value building block for constructing novel and effective therapeutic agents.

Core Compound Profile: 2-Amino-5-(trifluoromethyl)benzaldehyde

Chemical Identity and Molecular Formula

- Chemical Name: 2-Amino-5-(trifluoromethyl)benzaldehyde
- Molecular Formula: $C_8H_6F_3NO$
- CAS Number: 1288999-05-2

Physicochemical Properties

The key quantitative data for 2-Amino-5-(trifluoromethyl)benzaldehyde are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	189.14 g/mol	
Physical Form	Solid	
Purity	≥95% (Typical)	
Storage Temperature	2-8°C	
InChI Key	MBAZNCYHVGXQLH-UHFFFAOYSA-N	

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum was not identified during the literature search, the expected NMR spectral data can be reliably predicted based on its structure and data from analogous compounds.^{[7][8][9]}

- 1H NMR:
 - Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm.

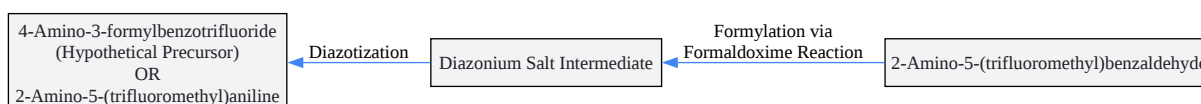
- Aromatic Protons: Three protons in the aromatic region (approx. δ 6.8-7.8 ppm) are expected. The proton ortho to the aldehyde will likely appear as a doublet, the proton ortho to the amino group as a doublet, and the proton between the amino and trifluoromethyl groups as a doublet of doublets, reflecting their respective coupling patterns.
- Amine Protons ($-\text{NH}_2$): A broad singlet is expected, the chemical shift of which can vary depending on solvent and concentration.
- ^{13}C NMR:
 - Carbonyl Carbon ($-\text{CHO}$): Expected around δ 190-195 ppm.
 - Trifluoromethyl Carbon ($-\text{CF}_3$): A characteristic quartet (due to C-F coupling) is expected around δ 120-125 ppm.
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 115-150 ppm), including carbons directly attached to the amine, aldehyde, and trifluoromethyl groups.

Synthesis and Mechanistic Considerations

A specific, published protocol for the synthesis of **2-Amino-5-(trifluoromethyl)benzaldehyde** is not readily available in the literature. However, a robust and plausible synthetic route can be designed based on well-established organometallic and aromatic chemistry principles. The following protocol is adapted from a similar synthesis of 2-chloro-5-trifluoromethylbenzaldehyde and represents a field-proven approach.^[10]

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by recognizing that the aldehyde can be installed from a diazonium salt intermediate, which in turn originates from the corresponding aniline.



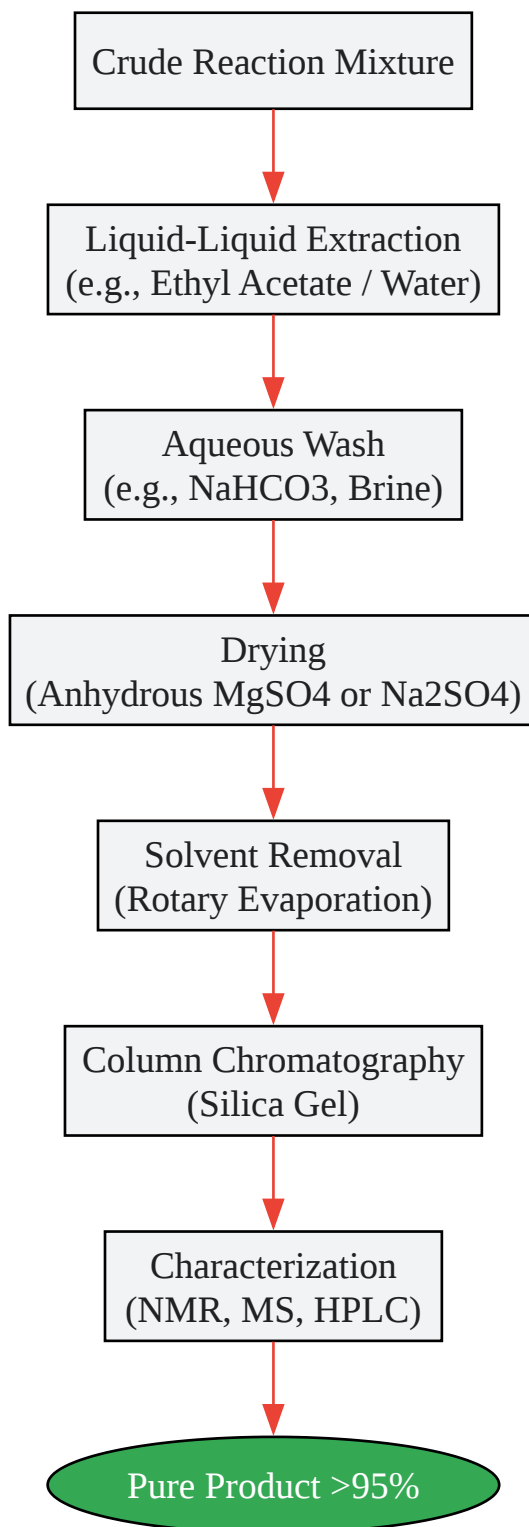
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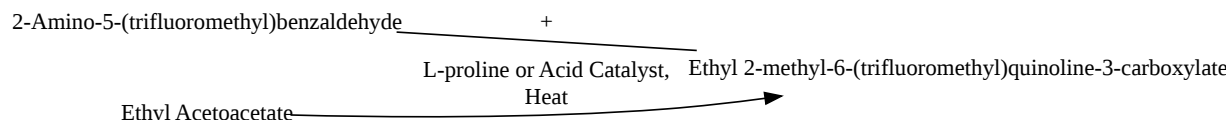
Caption: Retrosynthetic analysis for **2-Amino-5-(trifluoromethyl)benzaldehyde**.

Exemplary Synthetic Protocol via Diazotization and Formylation

This protocol describes a multi-step synthesis starting from 4-Chloro-3-nitrobenzotrifluoride, a common commodity chemical.

Workflow Diagram:





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